molecular formula C10H11NO B11963722 (2-Phenylethoxy)acetonitrile CAS No. 68060-31-1

(2-Phenylethoxy)acetonitrile

Cat. No.: B11963722
CAS No.: 68060-31-1
M. Wt: 161.20 g/mol
InChI Key: UHWSKAOKIQUUAX-UHFFFAOYSA-N
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Description

(2-Phenylethoxy)acetonitrile is an organic compound with the molecular formula C10H11NO. It is characterized by the presence of a phenyl group attached to an ethoxy group, which is further connected to an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylethoxy)acetonitrile typically involves the reaction of 2-phenylethanol with acetonitrile in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution with acetonitrile . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as phase transfer catalysts or metal catalysts may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

(2-Phenylethoxy)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the nitrile group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Phenylethoxy)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Phenylethoxy)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile or an electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes that catalyze the hydrolysis of nitriles to amides or acids. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenylethoxy)acetonitrile is unique due to the presence of both an ethoxy group and a nitrile group attached to a phenyl ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

68060-31-1

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-(2-phenylethoxy)acetonitrile

InChI

InChI=1S/C10H11NO/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5H,6,8-9H2

InChI Key

UHWSKAOKIQUUAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOCC#N

Origin of Product

United States

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